molecular formula C15H20N3+ B11115204 5-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1,2-dimethyl-1H-pyrazol-2-ium

5-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1,2-dimethyl-1H-pyrazol-2-ium

Cat. No.: B11115204
M. Wt: 242.34 g/mol
InChI Key: VJSJGFNJNLGVCP-UHFFFAOYSA-N
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Description

5-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1,2-DIMETHYL-1H-PYRAZOL-2-IUM is a heterocyclic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyrazolium ion through an ethenyl linkage. The compound’s structure allows it to exhibit interesting chemical and physical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1,2-DIMETHYL-1H-PYRAZOL-2-IUM involves several steps. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 . Additionally, the Heck reaction of p-dimethylaminovinylbenzene with bromoquinoxalines in the presence of palladium acetate can be employed to introduce the dimethylanilinoethenyl moiety at specific positions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1,2-DIMETHYL-1H-PYRAZOL-2-IUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or pyrazolium ion are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

5-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1,2-DIMETHYL-1H-PYRAZOL-2-IUM has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1,2-DIMETHYL-1H-PYRAZOL-2-IUM involves its interaction with molecular targets through its dimethylamino and pyrazolium groups. These interactions can modulate various pathways, including those involved in signal transduction and molecular recognition. The compound’s ability to participate in electron transfer reactions and form stable complexes with other molecules underlies its effects in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-1,2-DIMETHYL-1H-PYRAZOL-2-IUM stands out due to its specific structural arrangement, which imparts unique electronic and optical properties. Its ability to form stable complexes and participate in various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H20N3+

Molecular Weight

242.34 g/mol

IUPAC Name

4-[(E)-2-(1,2-dimethylpyrazol-1-ium-3-yl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H20N3/c1-16(2)14-8-5-13(6-9-14)7-10-15-11-12-17(3)18(15)4/h5-12H,1-4H3/q+1

InChI Key

VJSJGFNJNLGVCP-UHFFFAOYSA-N

Isomeric SMILES

CN1C(=CC=[N+]1C)/C=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CN1C(=CC=[N+]1C)C=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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